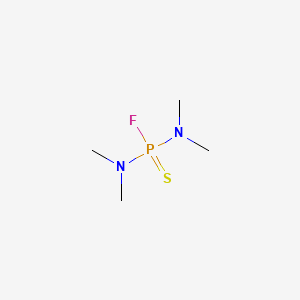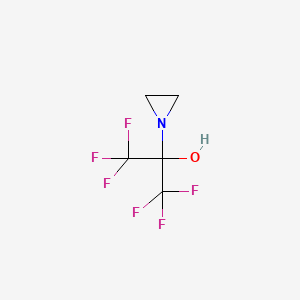
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound that features both an aziridine ring and a hexafluoropropanol group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The hexafluoropropanol group imparts unique properties such as high electronegativity and stability, making this compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide to form the aziridine ring . Another approach involves the addition of nitrenes to alkenes, which can be generated from organic azides through photolysis or thermolysis .
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs high-temperature dehydration of amino alcohols using oxide catalysts or base-induced sulfate elimination from aminoethanol . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The hexafluoropropanol group can participate in substitution reactions, often facilitated by its high electronegativity.
Common Reagents and Conditions
Common reagents for these reactions include strong nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like m-chloroperbenzoic acid . Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted amines, aziridine derivatives, and fluorinated alcohols .
Wissenschaftliche Forschungsanwendungen
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its antitumor properties and as a precursor for chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves the interaction of the aziridine ring with nucleophiles, leading to ring-opening and subsequent formation of reactive intermediates . These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting cytotoxic effects . The hexafluoropropanol group enhances the compound’s stability and reactivity, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-1-carbaldehyde Oximes: Known for their cytotoxic activity and potential as anticancer agents.
2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine: Used in the synthesis of complex organic molecules.
N-(2-Aminoethyl)-1-aziridineethanamine: An experimental ACE2 inhibitor for cardiovascular disease and SARS.
Uniqueness
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts high electronegativity and stability. This makes it particularly useful in applications requiring robust and reactive compounds .
Eigenschaften
CAS-Nummer |
773-23-9 |
|---|---|
Molekularformel |
C5H5F6NO |
Molekulargewicht |
209.09 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C5H5F6NO/c6-4(7,8)3(13,5(9,10)11)12-1-2-12/h13H,1-2H2 |
InChI-Schlüssel |
UWDWPQFDNOSJEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




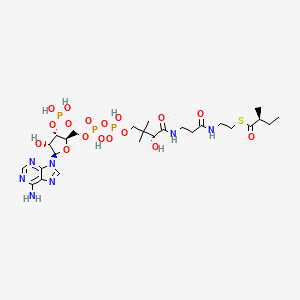
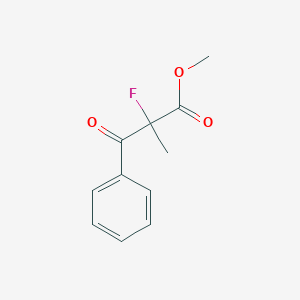
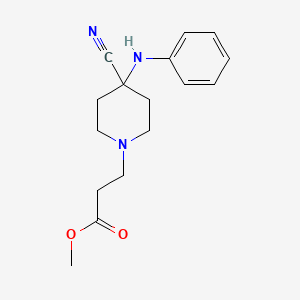
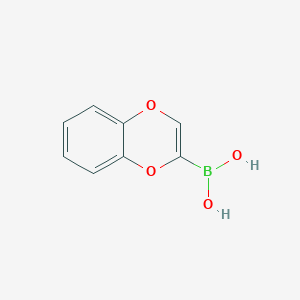
![6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15288604.png)
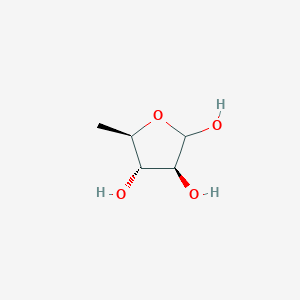
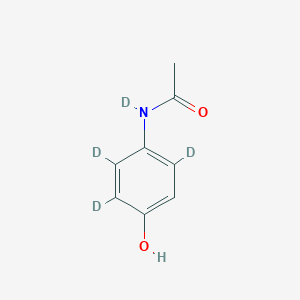
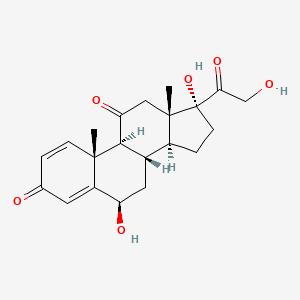
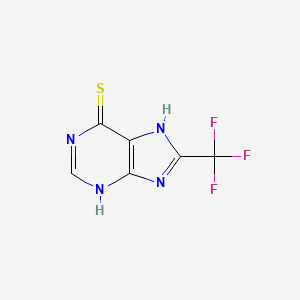
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
